3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL
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Overview
Description
3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a pyridine derivative with an appropriate alkyne under base-mediated conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways . This inhibition can lead to the suppression of disease progression, particularly in cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
Uniqueness
What sets 3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H11N3O |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-(6-pyrrolo[2,3-c]pyridin-1-ylpyridin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C15H11N3O/c19-9-1-2-12-3-4-15(17-10-12)18-8-6-13-5-7-16-11-14(13)18/h3-8,10-11,19H,9H2 |
InChI Key |
OIFZMYFDIZFFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#CCO)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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